molecular formula C14H18NO3- B1516141 cis-Benzyl-4-hydroxycyclohexylcarbaMate

cis-Benzyl-4-hydroxycyclohexylcarbaMate

Cat. No.: B1516141
M. Wt: 248.3 g/mol
InChI Key: PSWAOACYROIQIG-UHFFFAOYSA-M
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Description

cis-Benzyl-4-hydroxycyclohexylcarbaMate is a carbamate derivative featuring a benzyl group and a hydroxyl group in the cis configuration on a cyclohexane ring. Its molecular structure (CAS: 149423-75-6) is critical in determining its physicochemical properties and biological interactions. Carbamates are widely studied for pharmaceutical applications due to their stability and enzyme-targeting capabilities .

Properties

Molecular Formula

C14H18NO3-

Molecular Weight

248.3 g/mol

IUPAC Name

N-benzyl-N-(4-hydroxycyclohexyl)carbamate

InChI

InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15(14(17)18)10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,17,18)/p-1

InChI Key

PSWAOACYROIQIG-UHFFFAOYSA-M

Canonical SMILES

C1CC(CCC1N(CC2=CC=CC=C2)C(=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s stereochemistry and functional groups distinguish it from analogs. Below is a comparative analysis:

Table 1: Structural Comparison of cis-Benzyl-4-hydroxycyclohexylcarbaMate and Analogs
Compound Name CAS Number Similarity Score Key Structural Feature
This compound 149423-75-6 - Cis hydroxyl and benzyl on cyclohexyl
Benzyl (trans-4-hydroxycyclohexyl)carbamate 27489-63-0 0.91 Trans hydroxyl and benzyl groups
Benzyl (cis-4-aminocyclohexyl)carbamate 149423-70-1 0.90–0.93 Amino group replaces hydroxyl
Benzyl (6-hydroxyhexyl)carbamate 17996-12-2 0.91–0.92 Hydroxyl on a hexyl chain
Benzyl (5-hydroxypentyl)carbamate 87905-98-4 0.91–0.92 Hydroxyl on a pentyl chain

Notes:

  • Stereochemistry : The cis vs. trans configuration (e.g., 149423-75-6 vs. 27489-63-0) alters molecular polarity and hydrogen-bonding capacity, impacting solubility and crystallinity .
  • Chain Length : Hydroxyl placement on linear chains (pentyl/hexyl) versus cyclic structures affects conformational flexibility and metabolic stability .

Physicochemical Properties

  • Solubility : Cyclohexyl derivatives exhibit lower aqueous solubility compared to linear-chain analogs due to increased hydrophobicity.
  • Melting Points : Cis isomers often have lower melting points than trans counterparts due to reduced symmetry (e.g., cis vs. trans hydroxycyclohexylcarbamates) .

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